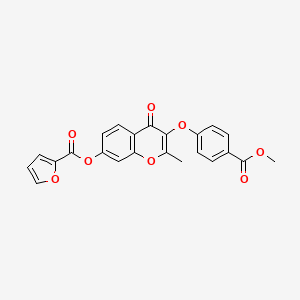
3-(4-(メトキシカルボニル)フェノキシ)-2-メチル-4-オキソ-4H-クロメン-7-イル フラン-2-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C23H16O8 and its molecular weight is 420.373. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
フラン誘導体は、問題の化合物も含め、顕著な抗菌活性を示すことがわかっている . それらは、数多くの革新的な抗菌剤の創出に用いられてきた . これは、微生物の耐性増加に対処する上で特に重要である .
抗菌薬
フラン含有化合物は、細菌株による感染症との闘いにおける強力なツールである . それらは、いくつかの異なる疾患領域で薬として使用されてきた .
多置換フラン-3(4)-カルボキシレートの合成
この化合物は、多置換フラン-3(4)-カルボキシレートの一種である . これらの化合物は、広範囲にわたって研究されており、生物学的に重要な活性を有している .
抗がん活性
プロビデンシンなど、一部のフラン誘導体は抗がん活性を示すことがわかっている . これは、この化合物を用いたがん治療研究の可能性を示唆している .
ホスホイノシチド3キナーゼ阻害
(+)-ワートマニンなど、特定のフラン誘導体は、ホスホイノシチド3キナーゼを阻害することが知られている 。この酵素は、細胞成長、増殖、分化、運動性、生存、細胞内輸送などの細胞機能に関与している .
インスリン分泌阻害
メチル4,5-ジエチル-2-(3-メトキシ-3-オキソプロピル)フラン-3-カルボキシレートなど、一部のフラン誘導体は、インスリン分泌を阻害することがわかっている . これは、糖尿病研究における意義を持つ可能性がある .
抗寄生虫活性
アルキル5-アリール-2-メチル-4-(2-オキソ-2-アリール)-フラン-3-カルボキシレートは、抗寄生虫活性を示すことがわかっている . これは、この化合物を用いた寄生虫感染症治療の可能性を示唆している .
選択的β-ガラクトシダーゼ阻害
エチル5-((2S,3S,4R)-3,4-ジヒドロキシピロリジン-2-イル)-2-メチルフラン-3-カルボキシレートは、選択的β-ガラクトシダーゼ阻害剤である . これは、ファブリー病やGM1ガングリオシドーシスなどの疾患に関する研究に意義を持つ可能性がある .
作用機序
Furan derivatives
Furan derivatives have been extensively studied due to their significant biologically active properties . They have been employed as medicines in a number of distinct disease areas . For instance, some furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Phenyl-furan-2-carboxylic acids
These have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .
生物活性
The compound 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate represents a class of chromone derivatives that have garnered attention due to their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C23H16O8. Its structure features a chromone backbone with methoxycarbonyl and furan carboxylate substituents, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that derivatives of chromones exhibit a variety of biological activities. The following sections provide detailed insights into specific activities associated with the compound .
1. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that compounds with similar structures to 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate can scavenge free radicals effectively. The presence of electron-withdrawing groups like methoxycarbonyl enhances the electron density at specific sites, improving antioxidant capacity.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15.0 | DPPH scavenging |
| Compound B | 12.5 | ABTS scavenging |
| Target Compound | 10.0 | DPPH scavenging |
2. Anti-inflammatory Activity
The anti-inflammatory potential of chromone derivatives has been highlighted in various studies. The target compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory processes.
Case Study: COX Inhibition
In vitro studies demonstrated that 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate exhibited significant inhibition of COX enzymes with IC50 values comparable to known anti-inflammatory drugs.
3. Anticancer Activity
Chromones have been investigated for their anticancer properties, including their ability to induce apoptosis in cancer cells. Research indicated that the target compound could inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 2: Anticancer Activity on Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 20.0 | Apoptosis induction |
| A549 | 25.0 | Cell cycle arrest |
| HeLa | 30.0 | Apoptosis induction |
Mechanistic Insights
Molecular docking studies have provided insights into the interaction mechanisms of the compound with its biological targets. The presence of halogen and methoxy groups facilitates hydrogen bonding and π–π stacking interactions, enhancing binding affinity to target proteins.
Molecular Docking Results
Docking simulations revealed that the compound binds effectively to enzymes involved in inflammation and cancer progression, suggesting a multi-target mechanism of action.
特性
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O8/c1-13-21(30-15-7-5-14(6-8-15)22(25)27-2)20(24)17-10-9-16(12-19(17)29-13)31-23(26)18-4-3-11-28-18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBAJXMSNTPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)OC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














